molecular formula C24H41NO3 B12734943 3-Amino-12-hydroxy-cholan-24-oic acid, (3beta,5beta,12alpha)- CAS No. 455892-74-7

3-Amino-12-hydroxy-cholan-24-oic acid, (3beta,5beta,12alpha)-

Cat. No.: B12734943
CAS No.: 455892-74-7
M. Wt: 391.6 g/mol
InChI Key: FAASTKYIPSDJDD-OFYXWCICSA-N
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Description

3-Amino-12-hydroxy-cholan-24-oic acid, (3beta,5beta,12alpha)- is a bile acid derivative with the molecular formula C24H41NO3. This compound is characterized by the presence of an amino group at the 3rd position, a hydroxyl group at the 12th position, and a carboxylic acid group at the 24th position on the cholan backbone. It is a stereoisomer with specific configurations at the 3rd, 5th, and 12th positions, denoted by (3beta,5beta,12alpha)- .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-12-hydroxy-cholan-24-oic acid involves multiple steps, starting from a suitable steroid precursor. The process typically includes:

Industrial Production Methods

large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, using advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Amino-12-hydroxy-cholan-24-oic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group at the 12th position can yield a ketone, while reduction can revert it back to a hydroxyl group .

Scientific Research Applications

3-Amino-12-hydroxy-cholan-24-oic acid has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its role in biological processes, particularly in the metabolism of bile acids.

    Medicine: Investigated for potential therapeutic applications, including its effects on cholesterol metabolism and liver function.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-Amino-12-hydroxy-cholan-24-oic acid involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

455892-74-7

Molecular Formula

C24H41NO3

Molecular Weight

391.6 g/mol

IUPAC Name

(4R)-4-[(3S,5R,8R,9S,10S,12S,13R,14S,17R)-3-amino-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H41NO3/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,26H,4-13,25H2,1-3H3,(H,27,28)/t14-,15-,16+,17+,18-,19+,20+,21+,23+,24-/m1/s1

InChI Key

FAASTKYIPSDJDD-OFYXWCICSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)N)C)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)N)C)O)C

Origin of Product

United States

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